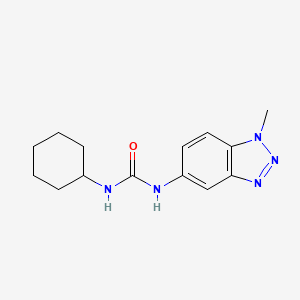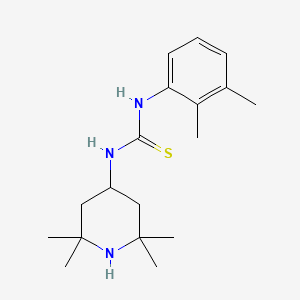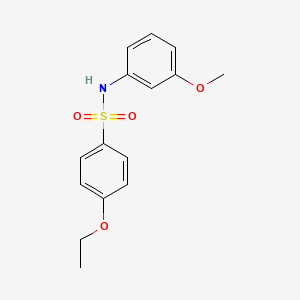![molecular formula C11H11ClN4OS B5762648 N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide derivatives often involves multiple steps, including reactions with acetyl chloride, aromatic aldehydes, and hydrazine hydrate in solvents like ethanol. These procedures are designed to construct the 1,2,4-triazole ring and introduce various substituents, ensuring the formation of the desired compound with high purity and yield, as demonstrated by Panchal and Patel (2011) and Ostapiuk, Matiychuk, and Obushak (2015) in their studies on similar compounds (Panchal & Patel, 2011) (Ostapiuk, Matiychuk, & Obushak, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, which provides insight into their crystalline structure, including bond lengths, angles, and overall molecular conformation. These studies help in understanding the spatial arrangement of atoms within the molecule and its potential interactions with biological targets or other chemical entities.
Chemical Reactions and Properties
N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide and its derivatives participate in various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are crucial for further modifications of the molecule, which can alter its chemical properties and biological activity. For instance, these compounds can be synthesized through reactions involving thiourea and chloroacetic acid chlorides, leading to novel compounds with potential anticancer activity as described by Ostapiuk et al. (2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for understanding the compound's stability, formulation potential, and suitability for further application development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are crucial for predicting the compound's behavior in various environments. Studies on these compounds often focus on their potential biological activities, elucidated through biochemical assays and in vitro studies, which help in understanding their mechanism of action at the molecular level.
- Panchal, A. D., & Patel, P. (2011). Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole. Journal of Chemistry. Link to source.
- Ostapiuk, Y., Matiychuk, V., & Obushak, M. (2015). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Link to source.
Wirkmechanismus
The mechanism of action of similar compounds involves inhibitory activity against various pathogens. For example, some of the new 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazole derivatives were evaluated for their inhibitory activity against Leishmania major and all the tested compounds exhibited a high activity against L. major promastigotes .
Zukünftige Richtungen
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on the structural modifications on different thiadiazole derivatives for various pharmacological activities . The development of potent urease inhibitors is one of the potential future directions .
Eigenschaften
IUPAC Name |
N-[3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFHEBORARLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)





![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)